Product packaging for Fmoc-N-Me-Ile-OH(Cat. No.:CAS No. 138775-22-1)

Fmoc-N-Me-Ile-OH

Cat. No.: B557328
CAS No.: 138775-22-1
M. Wt: 367.4 g/mol
InChI Key: IQIOLCJHRZWOLS-XOBRGWDASA-N
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Description

The Significance of N-Methylation in Peptide Chemistry and Drug Development

The introduction of a methyl group onto the peptide backbone, a modification found in various naturally occurring peptides like cyclosporine A, has profound effects on the peptide's structure and function. nih.govmdpi.com This seemingly minor alteration can dramatically improve a peptide's therapeutic profile by addressing its inherent weaknesses, such as poor stability and limited bioavailability. nih.govcipsm.denih.gov

A study on a library of N-methylated cyclic pentapeptides demonstrated the profound impact of this modification on the peptide's conformational landscape. The research provided valuable insights into how N-methylation can systematically modulate the backbone structure of cyclic peptides, which is critical for the rational design of bioactive peptides. researchgate.netnih.gov

One of the most significant advantages of N-methylation is the remarkable improvement in the pharmacokinetic profile of peptides. nih.govspringernature.com This modification addresses several key challenges that have historically hindered the development of peptide-based drugs. nih.gov

Peptides are notoriously difficult to administer orally due to their rapid degradation in the digestive tract and poor absorption across the intestinal wall. nih.govnih.gov N-methylation can significantly enhance oral bioavailability by increasing the peptide's lipophilicity and reducing its susceptibility to enzymatic breakdown. researchgate.netresearchgate.net A notable example is a tri-N-methylated analog of the Veber-Hirschmann peptide, which exhibited a remarkable 10% oral bioavailability in rats, a significant improvement over its non-methylated counterpart. nih.govsemanticscholar.org Another study on a cyclic hexapeptide with three N-methyl groups reported an impressive oral bioavailability of 28% in rats. escholarship.org This enhancement is partly attributed to the ability of N-methylated peptides to adopt conformations that shield their polar amide bonds, facilitating passive diffusion across cell membranes. nih.govnih.gov

Peptide AnalogModificationOral Bioavailability (Rat)
Veber-Hirschmann Peptide AnalogTri-N-methylated10%
Cyclic HexapeptideThree N-methyl groups28%

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body, leading to a short half-life. rsc.orgbiorxiv.org The N-methyl group acts as a steric shield, physically hindering the approach of proteases to the amide bond, thereby preventing its cleavage. merckmillipore.comresearchgate.net This increased resistance to enzymatic degradation significantly prolongs the peptide's circulation time in the bloodstream, enhancing its therapeutic window. nih.govmerckmillipore.com Studies have shown that N-methylation can lead to a dramatic increase in the proteolytic stability of amide bonds. merckmillipore.com For instance, the N-methylation of a somatostatin cyclopeptidic analogue resulted in a fivefold increase in its enzymatic stability, with its half-life extending from 15.5 minutes to 74 minutes. rsc.org

PeptideModificationHalf-life (in minutes)Fold Increase in Stability
Somatostatin Cyclopeptidic AnalogueNon-methylated15.5 ± 2-
Somatostatin Cyclopeptidic AnalogueN-methylated74 ± 6~5

The ability of a drug to cross cell membranes is crucial for reaching intracellular targets. researchgate.net N-methylation can improve the cell permeability of peptides by increasing their lipophilicity and reducing the number of hydrogen bond donors. nih.govresearchgate.net By masking the polar amide protons, N-methylation allows the peptide to more readily partition into the lipid bilayer of cell membranes, facilitating passive diffusion. nih.govnih.gov This enhanced permeability is particularly important for targeting intracellular proteins and for improving oral absorption. researchgate.netdntb.gov.ua Research on cyclic peptides has shown a clear correlation between N-methylation and increased membrane permeability. nih.govescholarship.org

The conformational rigidity imparted by N-methylation can have a profound impact on a peptide's interaction with its biological target. researchgate.net By locking the peptide into its bioactive conformation, N-methylation can lead to a significant increase in binding affinity. nih.gov Furthermore, this conformational restriction can enhance the selectivity of the peptide for a specific receptor subtype over others. researchgate.netcipsm.deacs.org This is particularly valuable in drug development, as it can lead to more targeted therapies with fewer off-target side effects. nih.gov

A study involving a cyclic hexapeptide integrin antagonist demonstrated that sequential N-methylation of externally oriented amide bonds resulted in a tremendous enhancement in selectivity among different integrin receptor subtypes. researchgate.netcipsm.de This highlights the power of N-methylation as a tool to fine-tune the pharmacological profile of a peptide, transforming a non-selective ligand into a highly specific one. nih.govacs.org

Impact on Peptide Solubility and Aggregation

The introduction of an N-methyl group, as seen in Fmoc-N-Me-Ile-OH, is a key strategy for modulating the physical properties of peptides, particularly their solubility and tendency to aggregate. nih.gov N-methylation confers beneficial properties to peptides, often making them highly soluble in both aqueous and organic solvents. nih.gov

A primary reason for this enhanced solubility and reduced aggregation is the disruption of intermolecular hydrogen bonding. nih.gov In a standard peptide chain, the backbone amide protons (N-H) are critical for forming the hydrogen bonds that lead to the formation of secondary structures like beta-sheets, which are often precursors to aggregation and insolubility. nih.gov By replacing the amide proton with a methyl group, N-methylated residues like N-Me-Ile are unable to act as hydrogen bond donors. nih.govnih.gov This modification effectively breaks the hydrogen bonding pattern on one face of the peptide backbone, hindering the self-assembly process that leads to the formation of aggregates and fibrils. nih.govnih.gov This strategy has been effectively used to inhibit the aggregation of peptides associated with conditions like Alzheimer's disease. nih.govresearchgate.net

While N-methylation generally reduces aggregation, the increased hydrophobicity from the additional methyl groups can sometimes lead to the formation of non-amyloid aggregates. nih.gov However, the primary effect is the significant reduction in the potential for amyloidogenic aggregation, which is a critical challenge in the development of peptide-based therapeutics. nih.gov

Table 1: Effects of N-Methylation on Peptide Properties

Property Impact of N-Methylation Mechanism
Solubility Generally Increased nih.govresearchgate.net Disruption of intermolecular hydrogen bonds that favor aggregation.
Aggregation Significantly Reduced nih.govnih.gov The N-methyl group replaces a backbone amide proton, preventing hydrogen bond formation necessary for beta-sheet structures. nih.gov
Proteolytic Stability Increased nih.govresearchgate.net The N-methyl group provides steric hindrance, making the adjacent peptide bond less susceptible to enzymatic cleavage.
Membrane Permeability Enhanced nih.govresearchgate.net Increased lipophilicity can improve the ability of the peptide to diffuse across cell membranes.

This compound as a Core Building Block

This compound is a fundamental component in the chemical synthesis of modified peptides. sigmaaldrich.comchemicalbook.com Its structure is specifically designed for use in the most common method of peptide synthesis, making it an invaluable tool for peptide chemists.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a protected amino acid building block for the site-specific introduction of an N-methylated isoleucine residue into a peptide sequence during Fmoc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.comnih.gov SPPS is a technique where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support (resin). nih.gov

The Fmoc group on the N-terminus of this compound is a temporary protecting group. peptide.com It is stable under the conditions required for peptide bond formation but can be readily removed by a mild base, typically piperidine (B6355638), to expose the secondary amine for the next coupling step. peptide.comgoogle.com The carboxylic acid end of the molecule is activated using coupling reagents to form a peptide bond with the free amine of the growing peptide chain on the resin. nih.gov

While the incorporation of N-methylated amino acids can sometimes be challenging due to steric hindrance at the secondary amine, specialized protocols and coupling reagents have been developed to achieve this efficiently. semanticscholar.org The use of building blocks like this compound is the standard method for creating N-methylated peptides, as it provides precise control over the location of the modification. mdpi.com

Applications in Medicinal Chemistry and Peptide Therapeutics

The incorporation of N-methylated amino acids via building blocks like this compound is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of peptides. researchgate.netresearchgate.net N-methylation can improve key pharmacokinetic properties, such as metabolic stability against enzymatic degradation, and increase a peptide's ability to cross cell membranes. nih.govresearchgate.net These improvements are critical for transforming biologically active peptides into viable drug candidates. researchgate.net

This compound has been utilized in the synthesis of analogues of complex natural products and therapeutic peptides. For instance, it has been used in the solid-phase synthesis of apratoxins, which are potent cytotoxic agents with potential anticancer applications. acs.orgacs.org It has also been employed in the synthesis of analogues of compstatin, a peptide inhibitor of the complement system, where the goal is to create more stable and effective therapeutic alternatives. nih.govlambris.com

Furthermore, the ability of N-methylated residues to inhibit aggregation is directly relevant to developing treatments for neurodegenerative diseases. nih.gov Peptidomimetics containing N-methylated amino acids are designed to interfere with the aggregation of peptides like beta-amyloid, which is implicated in Alzheimer's disease. nih.govresearchgate.net Therefore, this compound is a critical tool for creating peptide-based drugs with improved stability, bioavailability, and specific therapeutic actions. researchgate.netmedchemexpress.com

Table 2: Research Applications of this compound

Application Area Example Purpose of N-Me-Ile Incorporation
Oncology Synthesis of Apratoxin analogues acs.orgacs.org To modify the peptide backbone for structure-activity relationship studies and potentially improve cytotoxic activity.
Immunology Synthesis of Compstatin analogues nih.govlambris.com To create a more stable version of the peptide by replacing a disulfide bond, enhancing its therapeutic potential as a complement inhibitor.
Neurodegenerative Disease Development of aggregation inhibitors nih.govnih.gov To disrupt the hydrogen bonding that leads to beta-amyloid plaque formation in Alzheimer's disease.
Plant Biology Synthesis of Phytosulfokine (PSK) analogues rsc.org To study the effect of backbone modification on the peptide's ability to induce cell division.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B557328 Fmoc-N-Me-Ile-OH CAS No. 138775-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)/t14-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOLCJHRZWOLS-XOBRGWDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572729
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-22-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc N Me Ile Oh and Its Incorporation into Peptides

Synthesis of Fmoc-N-Me-Ile-OH Building Block

The creation of the this compound building block is a multi-step process that involves careful protection of reactive groups, followed by the specific methylation of the alpha-amino group.

N-Methylation Techniques

Several methods exist for the N-methylation of amino acids. These techniques are designed to selectively add a methyl group to the nitrogen atom of the amino acid.

One of the most effective strategies for N-methylation, particularly in solid-phase synthesis, is the Biron-Kessler method. mdpi.comcsic.es This method involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group. mdpi.comcsic.es The presence of the o-NBS group increases the acidity of the remaining proton on the amine, making it susceptible to methylation. mdpi.comcsic.es

The general procedure involves:

Removal of the initial N-terminal protecting group (e.g., Fmoc).

Protection of the liberated α-amino group with o-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.govmdpi.com

N-methylation of the resulting sulfonamide using a methylating agent in the presence of a base. nih.govmdpi.com

Removal of the o-NBS group to yield the N-methylated amine. csic.es

Reprotection of the newly formed N-methyl amine with the Fmoc group. researchgate.net

This method has been optimized to be a rapid and efficient three-step procedure (sulfonylation, methylation, and desulfonylation) that can be completed in as little as 35 minutes on a solid support. nih.gov

Commonly used methylating agents in the Biron-Kessler method and other N-methylation techniques include methyl iodide and dimethyl sulfate (B86663). nih.govcsic.esresearchgate.net These reagents are used to introduce the methyl group onto the nitrogen atom. nih.gov For instance, in a solid-phase approach, the resin-bound amino acid is treated with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) along with either dimethyl sulfate or methyl iodide to achieve N-alkylation. nih.govresearchgate.net The choice of methylating agent can influence the reaction's efficiency and yield. nih.gov Studies have shown that both dimethyl sulfate and methyl iodide can produce high yields and purity of the desired N-methylated amino acid. nih.govresearchgate.net

Table 1: Comparison of Methylating Agents in the Biron-Kessler Method

Methylating Agent Base Solvent Typical Reaction Time Reference
Dimethyl Sulfate DBU DMF 15 min acs.org
Methyl Iodide DBU NMP Not Specified nih.govresearchgate.net
Dimethyl Sulfate DBU NMP Not Specified nih.govresearchgate.net

Diazomethane (B1218177) is another potent methylating agent that can be used for the N-methylation of amino acids. acs.orgresearchgate.net It is particularly effective for methylating the α-amino function of N-nosyl amino acid methyl esters, often resulting in clean reactions with no racemization. acs.org However, diazomethane is highly toxic and explosive, requiring careful handling under specific safety conditions. acs.orgnih.gov The process typically involves preparing a diethyl ether solution of diazomethane and reacting it with the protected amino acid. acs.org While effective, the hazards associated with diazomethane have led to the exploration of safer alternatives like trimethylsilyldiazomethane. nih.gov

Challenges and Optimization in Peptide Bond Formation with this compound

The successful incorporation of this compound into peptide chains is often hindered by several factors that require careful optimization of reaction conditions.

Steric Hindrance and Reduced Reactivity of N-Methylated Amino Acids

A primary challenge in utilizing this compound is the steric hindrance imposed by the N-methyl group. This additional methyl group on the amide nitrogen increases the bulkiness of the amino acid, which can significantly impede the approach of the incoming acylating species during peptide bond formation. scielo.org.mxcem.comresearchgate.net This steric clash not only slows down the coupling reaction but can also lead to incomplete reactions, resulting in deletion sequences in the final peptide. researchgate.net The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging due to the compounded steric hindrance. peptide.comnih.govresearchgate.net

Selection of Coupling Reagents and Additives

To overcome the challenges posed by steric hindrance and reduced reactivity, the choice of coupling reagent is critical. These reagents are responsible for activating the carboxylic acid group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the peptide chain. bachem.com

Uronium and phosphonium-based reagents are highly effective for coupling sterically hindered amino acids. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a "golden standard" in peptide chemistry, particularly for difficult couplings involving N-methylated amino acids. scielo.org.mxluxembourg-bio.comthermofisher.com It is known for its high efficiency and ability to minimize racemization. scielo.org.mxluxembourg-bio.com The combination of HATU with a base like DIPEA is a commonly used and effective method for introducing N-methylated residues. merckmillipore.commerckmillipore.com However, excess HATU should be avoided as it can react with the unprotected N-terminus, blocking further chain elongation. peptide.comluxembourg-bio.com

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective phosphonium (B103445) salt-based coupling reagent, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids. nih.govpeptide.comthermofisher.com It is considered one of the most promising reagents for these challenging couplings. nih.govresearchgate.net Unlike HATU, PyAOP does not have the potential to cause guanidination of the N-terminal amine. bachem.com

BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is effective for the acylation of N-methylated amino acids, providing good yields with low epimerization under mild conditions. peptide.combiosynth.compeptide.com It activates the carboxylic acid by forming a mixed anhydride. biosynth.com However, it can have drawbacks such as long reaction times and the need for preactivation at low temperatures. google.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular coupling reagent, but it is generally less effective than HATU for coupling N-methyl amino acids. peptide.compeptide.com

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a more reactive coupling reagent than PyBOP and is used for difficult couplings, including those involving N-methylamino acids where other reagents are inefficient. bachem.compeptide.compeptide.com

The following table summarizes the applications and key characteristics of these reagents in the context of coupling this compound.

ReagentTypeKey Advantages for N-Methylated Coupling
HATU UroniumHigh efficiency, low racemization, "golden standard" for difficult couplings. scielo.org.mxluxembourg-bio.com
PyAOP PhosphoniumHighly effective for N-Me to N-Me couplings, no guanidination side reaction. nih.govpeptide.com
BOP-Cl PhosphinicGood yields, low epimerization, effective for N-methyl acylation. biosynth.compeptide.com
HBTU UroniumWidely used but less effective than HATU for N-methylated residues. peptide.com
PyBrOP PhosphoniumHighly reactive, suitable for very difficult couplings where other reagents fail. bachem.compeptide.com

Carbodiimides, such as DIC (N,N'-Diisopropylcarbodiimide) , are another class of coupling reagents. bachem.com While commonly used in peptide synthesis, they are often less effective for sterically hindered couplings on their own. scielo.org.mx To enhance their efficiency and reduce side reactions like racemization, carbodiimides are almost always used in conjunction with additives. bachem.com The resulting urea (B33335) byproduct from DIC is soluble in standard solvents, which facilitates its removal during the washing steps of SPPS. bachem.com

Tertiary amines are essential components in peptide coupling reactions, serving to neutralize the protonated amine of the peptide-resin and to facilitate the activation and coupling steps. bachem.com The choice of base can significantly impact the reaction's efficiency and the level of racemization. highfine.com

DIPEA (N,N-Diisopropylethylamine) is a strong, sterically hindered base frequently used in Fmoc-SPPS. bachem.comacs.org It is often paired with powerful coupling reagents like HATU for coupling N-methylated amino acids. merckmillipore.commerckmillipore.com However, its strong basicity can sometimes promote racemization, especially with sensitive amino acids. chempep.com

NMM (N-Methylmorpholine) is a weaker base than DIPEA and is another common choice in peptide synthesis. bachem.comacs.org

Collidine (2,4,6-Trimethylpyridine) is a weaker, sterically hindered base that has been shown to be effective in minimizing racemization during peptide coupling, particularly in segment couplings. bachem.comhighfine.comacs.org Its reduced basicity and increased steric bulk compared to DIPEA and NMM make it a preferred choice when there is a high risk of epimerization. bachem.comhighfine.com

The selection of the base is a critical parameter that must be optimized for each specific coupling, balancing the need for efficient reaction with the imperative to maintain stereochemical integrity.

BaseKey Characteristics
DIPEA Strong, hindered base; commonly used with HATU for N-methylated couplings. bachem.commerckmillipore.com
NMM Weaker base than DIPEA. bachem.comacs.org
Collidine Weak, hindered base; recommended for minimizing racemization. bachem.comhighfine.com

Minimization of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities. highfine.com The risk of racemization is particularly pronounced during the activation step of the carboxylic acid. bachem.com Several factors influence the extent of racemization when coupling this compound.

The structure of the N-methylated amino acid itself can influence the propensity for racemization. researchgate.net The choice of coupling reagent is also critical; highly efficient reagents like HATU are known to suppress racemization. peptide.comluxembourg-bio.com The use of additives like HOAt (1-Hydroxy-7-azabenzotriazole) in conjunction with coupling reagents can significantly reduce the loss of chiral integrity. thermofisher.com

The base used in the coupling reaction plays a crucial role. Weaker, more sterically hindered bases like collidine are generally preferred over stronger bases like DIPEA to minimize base-catalyzed epimerization. nih.govbachem.comhighfine.com Keeping preactivation times to a minimum before adding the coupling mixture to the resin is another important strategy to reduce the opportunity for racemization to occur. merckmillipore.commerckmillipore.com

Monitoring Coupling Efficiency (e.g., Bromophenol Blue Test)

Standard methods for monitoring the completion of coupling reactions in solid-phase peptide synthesis (SPPS), such as the Kaiser test, are unreliable for secondary amines like N-methylated residues. The Kaiser test is highly sensitive for primary amines but does not give a strong colorimetric response with secondary amines, including proline and N-methyl amino acids. bachem.com This limitation necessitates the use of alternative assays to accurately assess coupling efficiency.

The bromophenol blue (BPB) test is a reliable and non-destructive method for this purpose. merckmillipore.com It functions as an acid-base indicator test, detecting the presence of unreacted basic amine groups on the resin. merckmillipore.comcapes.gov.br The procedure involves taking a small sample of resin beads, washing them thoroughly with a solvent like dimethylformamide (DMF) to remove any interfering acidic or basic reagents, and then adding a few drops of a BPB solution in DMF. bachem.comresearchgate.net The color of the beads provides a qualitative assessment of the coupling reaction's completeness.

Table 1: Interpretation of Bromophenol Blue (BPB) Test Results

Bead ColorInterpretationRecommended Action
Yellow to Yellow-Green Coupling is complete or near-complete. bachem.comcapes.gov.brProceed to the next step (Fmoc deprotection).
Blue-Green to Blue Coupling is incomplete; free amines are present. bachem.comcapes.gov.brresearchgate.netPerform a second coupling (recoupling).
This interactive table summarizes the colorimetric feedback from the BPB test and the corresponding action required during solid-phase peptide synthesis.

It is crucial to wash the resin sample thoroughly before the test, as residual bases like diisopropylethylamine (DIEA) can give a false positive result. bachem.com The BPB test's ability to detect secondary amines makes it an indispensable tool when incorporating this compound and other N-methylated amino acids. capes.gov.br

Strategies for Contiguous N-Methyl Amino Acid Incorporation

The synthesis of peptides containing sequences of two or more adjacent N-methylated amino acids is particularly challenging. The coupling of an incoming N-methylated amino acid onto a resin-bound N-methylated amine is sterically hindered, often resulting in very low yields. peptide.com To overcome this, specialized coupling reagents and strategies have been developed.

While standard reagents like HBTU and HCTU are less effective, several other reagents have proven successful. peptide.com The use of HATU with a base such as DIPEA is a common approach for introducing N-methylated derivatives. bachem.compeptide.com Other potent reagents include phosphonium salts like PyAOP and PyBOP, especially when used with the additive HOAt, which are considered among the most effective for the difficult coupling between two N-methyl amino acids. peptide.comnih.gov Thiuronium salts such as TOTT have also shown good results comparable to HATU, reportedly with lower racemization. merckmillipore.com

A particularly effective strategy for coupling sterically hindered N-alkylated amino acids is the use of bis(trichloromethyl) carbonate, also known as triphosgene (B27547). bachem.comcapes.gov.br This method involves the in situ generation of highly reactive, sterically unhindered amino acid chlorides. peptide.comresearchgate.net A protocol using triphosgene in combination with the bases collidine and DIPEA has been shown to be highly efficient and free of racemization. pnas.org

Table 2: Selected Coupling Reagents for N-Methylated Amino Acids

Reagent/MethodClassKey Advantages for N-Me Amino Acids
HATU/DIPEA Aminium SaltHighly efficient, widely used for sterically hindered couplings. merckmillipore.comresearchgate.net
PyAOP Phosphonium SaltEspecially effective for coupling two contiguous N-methyl amino acids. peptide.comnih.gov
PyBOP/HOAt Phosphonium SaltA promising reagent combination for N-Me to N-Me couplings. peptide.com
Triphosgene (BTC) Acid Chloride FormerGenerates highly reactive intermediates; effective for contiguous residues. capes.gov.brpeptide.com
COMU Uronium SaltHigh efficiency comparable to HATU, with improved safety and solubility profile. merckmillipore.com
This interactive table compares common coupling reagents used to incorporate sterically demanding N-methylated amino acids during peptide synthesis.

Micro-flow Peptide Bond Formation Techniques

Micro-flow synthesis has emerged as a powerful technology for overcoming challenges in peptide synthesis, including the difficult formation of peptide bonds with N-methylated amino acids. sigmaaldrich.com This technique utilizes microreactors with channel diameters of ≤ 1 mm, which allows for precise control over reaction time and temperature, enabling the use of highly reactive intermediates that would be unstable in conventional batch synthesis. peptide.comsigmaaldrich.com

For the synthesis of N-methylated peptides, micro-flow technology has been used to generate highly electrophilic acyl N-methylimidazolium cation species. peptide.comsigmaaldrich.com These species are formed in situ and immediately coupled with the N-methylated amine, leading to high yields in significantly shorter reaction times compared to traditional methods. peptide.com Researchers have also discovered that the addition of a strong Brønsted acid, such as hydrochloric acid (HCl), can dramatically accelerate this reaction. peptide.com This flow-based approach not only improves efficiency but also minimizes side reactions by precisely controlling the lifespan of the highly reactive intermediates. peptide.com The methodology has been successfully applied to the synthesis of various N-methylated peptides and even complex natural products containing multiple bulky N-methylamino acids. sigmaaldrich.com

Fmoc Deprotection Considerations

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a standard step in Fmoc-based SPPS, typically achieved by treating the resin-bound peptide with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in DMF. While the deprotection of an N-methylated residue like this compound itself is generally straightforward, the repeated exposure to basic conditions throughout the synthesis cycle is a primary cause of side reactions.

The basicity of the deprotection cocktail can promote undesirable intramolecular reactions, particularly aspartimide formation and diketopiperazine cyclization, which are discussed in the following section. Therefore, while standard piperidine treatment is effective for Fmoc removal, careful consideration of reaction times and the specific peptide sequence is necessary to minimize base-induced side products. In some cases, weaker bases or alternative deprotection cocktails, such as those utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (1-2%) as an auxiliary base, may be employed to mitigate these issues, though DBU itself can catalyze aspartimide formation.

Side Reactions in N-Methylated Peptide Synthesis

The synthesis of peptides containing N-methylated residues is prone to several side reactions, often exacerbated by the steric and electronic properties of these amino acids and the conditions required for their incorporation.

Diketopiperazine (DKP) and Aspartimide Formation

Aspartimide Formation is another serious, base-catalyzed side reaction that occurs in peptides containing aspartic acid (Asp). The reaction is initiated by the repeated exposure to piperidine during Fmoc deprotection. The backbone amide nitrogen following the Asp residue attacks the side-chain ester, forming a five-membered succinimide (B58015) ring known as an aspartimide. This intermediate is prone to epimerization and subsequent ring-opening by hydrolysis or attack by piperidine, which can generate a mixture of up to eight by-products, including the desired peptide, its D-Asp epimer, and the corresponding β-aspartyl isomers. These impurities often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult. The presence of an Asp-Gly sequence is known to be particularly susceptible to this side reaction. While this reaction is a general issue in Fmoc-SPPS, the longer coupling times often required for N-methylated residues can lead to more cycles of Fmoc deprotection, increasing the cumulative exposure to base and thus the risk of aspartimide formation in Asp-containing sequences.

Oxidation and S-Alkylation of Methionine-containing Peptides

When a peptide sequence containing this compound also incorporates a methionine (Met) residue, two major side reactions can occur during the final cleavage from the resin. This step typically involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA). nih.gov

Oxidation : The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This reaction is acid-catalyzed and can be difficult to avoid during the TFA cleavage step. nih.gov The oxidation introduces a polar group that can alter the peptide's structure and biological activity.

S-Alkylation : During cleavage, carbocations generated from acid-labile side-chain protecting groups (e.g., the tert-butyl group from OtBu or Boc) can be scavenged by the nucleophilic thioether of methionine. This results in the formation of a stable S-alkylated sulfonium (B1226848) salt, most commonly S-tert-butylmethionine. nih.gov

To mitigate these side reactions, cleavage cocktails are typically formulated with a variety of scavengers. However, for methionine-containing peptides, specific cocktails have been developed. For instance, a mixture of TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), and dimethyl sulfide (B99878) (Me2S) has been shown to effectively eradicate oxidation and reduce S-alkylation. nih.gov In some cases, the S-alkylation can be reversed by heating the cleaved peptide in a dilute acetic acid solution.

Structural and Conformational Impact of Fmoc N Me Ile Oh in Peptides

Influence of N-Methylation on Peptide Backbone Conformation

N-methylation, the substitution of a methyl group for the hydrogen atom on a backbone amide nitrogen, introduces localized changes that can have a profound global impact on the peptide's architecture.

The addition of a methyl group to the amide nitrogen in Fmoc-N-Me-Ile-OH introduces steric hindrance that significantly restricts the rotation around the peptide bond. This steric clash limits the accessible dihedral angles (phi, φ, and psi, ψ) of the peptide backbone, leading to a more rigid and conformationally constrained molecule. This increased rigidity can be advantageous in drug design, as it can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and specificity for its target.

ParameterEffect of N-MethylationConsequence
Rotational Freedom Decreased around the N-Cα bondRestricted Ramachandran space
Backbone Flexibility ReducedIncreased structural rigidity
Conformational Entropy LoweredFavorable for receptor binding

The conformational constraints imposed by N-methylation can significantly alter the propensity of a peptide to adopt common secondary structures. The presence of an N-methyl group can be a powerful tool to either disrupt or stabilize specific structural motifs.

Alpha-Helices: The incorporation of an N-methylated residue like N-Me-Ile is generally disruptive to α-helical structures. The steric bulk of the methyl group can interfere with the precise backbone torsion angles required for a stable helix and also removes a crucial hydrogen bond donor necessary for the characteristic i to i+4 hydrogen bonding pattern. Studies on insulin analogues with N-methylisoleucine have shown distortion of helical segments rsc.org.

Beta-Sheets: Similarly, N-methylation can disrupt the formation of β-sheets by preventing the formation of inter-strand hydrogen bonds that are essential for sheet stability. However, in some contexts, the conformational restriction can favor the adoption of specific turn structures that can be components of larger β-sheet motifs.

Turns: The presence of an N-methyl group can promote the formation of β-turns and γ-turns. The steric interactions can favor the specific dihedral angles that define these compact, folded structures. This turn-inducing property is particularly valuable in the design of cyclic peptides and peptidomimetics.

Secondary StructureGeneral Impact of N-Methylation with this compound
Alpha-Helix Destabilizing
Beta-Sheet Generally Disruptive
Beta/Gamma Turns Promoting

One of the most direct consequences of incorporating this compound is the elimination of the amide proton, which acts as a hydrogen bond donor in unmodified peptides. This has a significant impact on both internal and external hydrogen bonding patterns.

Intramolecular Hydrogen Bonds: By removing a potential hydrogen bond donor, N-methylation can favor the formation of intramolecular hydrogen bonds involving the remaining amide protons. This can lead to more compact, folded conformations, a strategy often employed to improve the membrane permeability of peptides.

Intermolecular Hydrogen Bonds: The loss of the amide proton prevents the N-methylated residue from participating in intermolecular hydrogen bonding as a donor. This can reduce peptide aggregation and improve solubility. However, the carbonyl oxygen of the N-methylated residue can still act as a hydrogen bond acceptor.

Stereochemical Considerations and Diastereomer Incorporation

The incorporation of diastereomers, such as Fmoc-N-Me-allo-isoleucine, can be a deliberate strategy to induce different conformational preferences in a peptide. The different spatial arrangement of the side chain in a diastereomer will lead to distinct steric interactions and, consequently, different favored backbone conformations. This allows for a systematic exploration of the conformational space and its relationship to biological activity.

Conformational Analysis Techniques for N-Methylated Peptides

To elucidate the precise structural impact of incorporating this compound, a variety of sophisticated analytical techniques are employed, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for solution-state conformational analysis.

NMR spectroscopy provides detailed, atom-level information about the conformation and dynamics of peptides in solution. Several NMR techniques are particularly useful for studying N-methylated peptides:

Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can provide initial indications of secondary structure. For instance, changes in Hα chemical shifts can suggest turn-like structures researchgate.net.

Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for determining the proximity of protons. The presence or absence of specific NOEs, such as those between the N-methyl protons and nearby protons on the backbone or side chains, provides critical distance restraints for structure calculation. For example, an NOE between an N-methyl group and a proton on an adjacent residue can indicate a specific turn conformation nih.gov.

Scalar Couplings (J-couplings): The magnitude of three-bond scalar couplings (³J) between protons, such as ³J(HNHα), is related to the dihedral angle between them via the Karplus equation. While the absence of the NH proton in an N-methylated residue precludes this specific measurement at that position, J-couplings in adjacent residues can still provide valuable conformational information.

Multi-dimensional NMR: A combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all the proton and carbon signals in the peptide, which is a prerequisite for a detailed structural analysis nih.gov.

NMR TechniqueInformation Gained for N-Methylated Peptides
Chemical Shifts Indication of local secondary structure
NOESY Inter-proton distances, crucial for 3D structure determination
COSY/TOCSY Through-bond correlations for residue assignment
HSQC/HMBC Carbon-proton correlations for assignment and structural analysis

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides. This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. In peptides, the amide bonds of the backbone are the primary chromophores, and their spatial arrangement in secondary structures like α-helices, β-sheets, and random coils gives rise to distinct CD spectra.

The incorporation of N-methylated amino acids, such as N-methylisoleucine (N-Me-Ile), significantly influences a peptide's conformational preferences. The methyl group on the amide nitrogen atom introduces steric hindrance and, more importantly, eliminates the amide proton's ability to act as a hydrogen bond donor. This change fundamentally alters the peptide's ability to form canonical secondary structures that are stabilized by N-H···O=C hydrogen bonds.

When this compound is incorporated into a peptide sequence, CD spectroscopy can reveal the resulting structural changes. For instance, the disruption of a regular hydrogen-bonding network, such as in an α-helix, would lead to a decrease in the characteristic negative bands at approximately 222 nm and 208 nm and the positive band around 193 nm. Conversely, the presence of N-Me-Ile can induce turns or other non-canonical structures, which would produce a different CD signature. Studies on various peptides have shown that a random coil conformation is often indicated by a strong negative band near 200 nm. nih.gov In membrane-mimetic environments, such as a mixture of trifluoroethanol (TFE) and water, peptides may adopt more ordered structures like α-helices. nih.gov The analysis of a peptide containing N-Me-Ile under different solvent conditions using CD spectroscopy can, therefore, provide detailed insights into its conformational flexibility and the structural impact of N-methylation.

The following table summarizes the characteristic CD spectral signals for common peptide secondary structures, which serve as a baseline for interpreting the conformational effects of N-Me-Ile incorporation.

Table 1: Characteristic CD Signals for Peptide Secondary Structures

Secondary Structure Wavelength of Positive Maximum (nm) Wavelength of Negative Maxima (nm)
α-Helix ~193 ~208, ~222
β-Sheet ~195 ~218

Computational Modeling and Molecular Dynamics Simulations (e.g., GaMD)

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for understanding the structural and conformational impact of amino acid modifications at an atomic level. nih.gov For peptides containing this compound, these methods can predict how N-methylation alters the accessible conformational states, energy landscapes, and dynamic behavior of the molecule. nih.gov

Standard MD simulations track the movement of atoms over time by integrating Newton's laws of motion, providing a detailed view of molecular flexibility. bonvinlab.org However, exploring the full conformational space of a flexible peptide can be computationally expensive. nih.gov To overcome this, enhanced sampling techniques like Gaussian accelerated Molecular Dynamics (GaMD) are employed. nih.govdntb.gov.ua GaMD works by adding a harmonic boost potential to smooth the potential energy surface, which helps the system to more quickly escape local energy minima and explore a wider range of conformations. mdpi.com This approach is particularly useful for studying phenomena like peptide folding and binding. nih.govmdpi.com

The inclusion of an N-methyl group from N-Me-Ile has profound and predictable consequences for peptide structure:

Hydrogen Bond Disruption: The primary effect is the removal of the amide proton, which eliminates its role as a hydrogen bond donor. This prevents the formation of secondary structures like α-helices and parallel β-sheets that depend on backbone N-H···O=C hydrogen bonds.

Steric Effects: The additional methyl group restricts the rotation around the Cα-N bond, limiting the sterically allowed regions of the Ramachandran plot.

Cis/Trans Isomerization: The energy barrier for isomerization of the peptide bond preceding the N-methylated residue is lowered, increasing the probability of finding a cis peptide bond, which can induce kinks or turns in the peptide chain.

GaMD simulations have been effectively used to study libraries of cyclic peptides, revealing how factors like N-methylation and solvent environment influence their structure and properties, such as cell permeability. nih.govdntb.gov.uaplos.org These simulations can quantify the effect of N-methylation on key structural parameters. For example, simulations can track the formation of intramolecular hydrogen bonds and the distribution of dihedral angles as the degree of N-methylation increases. plos.org Such studies have shown that increasing N-methylation generally reduces the number of intramolecular hydrogen bonds and shifts the conformational equilibrium of peptides, particularly in different solvents like water versus octanol (a membrane mimetic). plos.org

The data from these simulations provide critical insights that complement experimental findings from techniques like CD spectroscopy.

Table 2: Simulated Effects of N-Methylation on Lariat Peptide Properties (Based on GaMD studies)

Property Effect of Increasing N-Methylation Solvent Influence
Intramolecular H-Bonds General decrease in formation H-bond formation is significantly higher in octanol than in water plos.org
Conformational Equilibrium Shifts the balance of accessible conformations plos.org The specific dominant conformations are highly dependent on the solvent plos.org
Omega Dihedral Angle Can alter the distribution of cis/trans isomers Solvent type affects the preferred dihedral angles plos.org

Functional Implications and Therapeutic Applications of Fmoc N Me Ile Oh Derived Peptides

Enhanced Biological Activity and Specificity

The N-methylation of an amino acid residue within a peptide chain, a modification facilitated by building blocks like Fmoc-N-Me-Ile-OH, can significantly enhance the peptide's biological activity and receptor specificity. researchgate.netresearchgate.net This "magic methyl effect" stems from the introduction of a methyl group, which can improve pharmacokinetic properties and metabolism. researchgate.net

N-methylation offers several key advantages for therapeutic peptides:

Conformational Control: The methylation of the amide nitrogen restricts the conformational freedom of the peptide backbone. nih.govacs.org This pre-organization can lock the peptide into a bioactive conformation, leading to a higher binding affinity for its target receptor or enzyme. researchgate.net

Increased Proteolytic Resistance: Peptides are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic utility. N-methylation provides steric hindrance that protects the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life and bioavailability. researchgate.netresearchgate.netmdpi.com

Modulated Lipophilicity: The addition of a methyl group can increase the lipophilicity of a peptide. researchgate.net This can enhance its ability to cross cell membranes and interact with hydrophobic targets. researchgate.net

Receptor Subtype Specificity: The subtle conformational changes induced by N-methylation can fine-tune the interaction of a peptide with its receptor, potentially leading to greater specificity for a particular receptor subtype. researchgate.net

Research has shown that peptides incorporating N-methylated amino acids exhibit a range of enhanced biological activities, including use as enzyme inhibitors and receptor antagonists or agonists. researchgate.net For instance, derivatives of Fmoc-N-Methyl-Isoleucine have been investigated for their potential to inhibit biological pathways, such as those involved in the invasion of malaria parasites, where the N-methyl group enhances binding affinity and selectivity. smolecule.com

Design of Peptidomimetics and Non-Ribosomal Peptide Analogs

This compound is a crucial building block in the design of peptidomimetics and analogs of non-ribosomal peptides. researchgate.netcymitquimica.com Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability. researchgate.net Non-ribosomal peptides are a class of natural products often possessing complex and unique structures, including N-methylated amino acids, and exhibiting a wide range of biological activities. nih.gov

The incorporation of N-methylated isoleucine via this compound allows for the creation of peptide analogs with tailored properties. cymitquimica.com This modification is a key strategy to overcome the inherent limitations of natural peptides as therapeutic agents, such as their poor stability and membrane permeability. researchgate.netresearchgate.net

Key aspects of this application include:

Mimicking Natural Products: Many biologically active natural peptides, such as cyclosporin, contain N-methylated amino acids. nih.govcymitquimica.com this compound enables the synthesis of analogs of these compounds for structure-activity relationship studies and the development of new therapeutics. cymitquimica.com

Creating Novel Structures: The use of N-methylated amino acids allows for the construction of novel peptide architectures with predictable secondary structures, known as foldamers. researchgate.net These can mimic the helices and sheets found in proteins but are resistant to proteolysis. researchgate.net

Improving Drug-like Properties: By systematically replacing standard amino acids with their N-methylated counterparts, researchers can fine-tune the pharmacokinetic profile of a peptide, making it more suitable for therapeutic use. researchgate.netchemimpex.com

Applications in Drug Discovery and Development

The unique properties conferred by N-methylation make this compound a valuable tool in various stages of drug discovery and development. smolecule.comchemimpex.com Its use allows for the creation of more effective and stable peptide-based drugs. chemimpex.com

Peptides designed to act as enzyme inhibitors are a significant area of drug development. smolecule.com The incorporation of N-methylated isoleucine using this compound can significantly enhance the inhibitory potency and selectivity of these peptides. smolecule.com Research has demonstrated that comprehensive N-methyl scanning, where each amino acid in a peptide sequence is systematically replaced with its N-methylated version, can rapidly optimize the activity of a peptide inhibitor. medchemexpress.com This approach was successfully used to enhance a peptide inhibitor involved in malaria parasite invasion. medchemexpress.comcapes.gov.br The N-methyl group can improve the binding affinity of the peptide to the active site of the target enzyme. smolecule.com

The enhanced stability and bioavailability of peptides containing N-methylated isoleucine open up possibilities for their use in treating a wide range of diseases. researchgate.netsmolecule.com These modified peptides can be designed to mimic or block the action of natural signaling molecules, making them potential therapeutic agents. smolecule.com For example, N-methylated peptides are being explored for their potential in antimicrobial applications and for interventions in neurodegenerative diseases. mdpi.comchemimpex.com

In the field of vaccine development, peptides derived from pathogens can be used to stimulate an immune response. smolecule.com The stability of these peptides is crucial for their effectiveness. While direct use of this compound in this context is less documented in the provided results, the principles of enhancing peptide stability through N-methylation are relevant. Protein engineering, a field focused on modifying protein structures to improve their function, also benefits from the use of modified amino acids. smolecule.comchemimpex.comjddtonline.info Incorporating N-methylated residues can alter a protein's stability, activity, and targeting. smolecule.com This allows for the detailed study of structure-function relationships and the development of proteins with enhanced catalytic or therapeutic properties. smolecule.comchemimpex.com Synthetic long peptide (SLP) vaccines are an area of active research, and the synthesis of these complex peptides often utilizes Fmoc-protected amino acids. plos.org

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various molecular cargoes, such as drugs or imaging agents, into cells. The efficiency of CPPs can be significantly influenced by their structural characteristics. N-methylation, by increasing lipophilicity and influencing conformation, can enhance the cell-penetrating capabilities of peptides. researchgate.net Cyclopeptides that contain N-methylated amino acids have demonstrated improved cell-penetrating abilities, making this a promising strategy for enhancing drug delivery. researchgate.net

This compound in Peptide Libraries and Screening

The use of this compound is integral to the construction of diverse peptide libraries, which are essential for the discovery of novel therapeutic leads. N-methylation of peptide backbones can imbue peptides with more drug-like properties. nih.gov

The rational design of N-methylated peptide libraries involves the strategic placement of N-methyl groups to explore and optimize peptide conformations. The inclusion of an N-methyl group, such as in this compound, restricts the conformational flexibility of the peptide backbone. nih.govchemrxiv.org This constraint can predispose the peptide to adopt a specific conformation that is favorable for binding to a biological target. nih.govchemrxiv.org

By creating libraries of systematically N-methylated peptides, researchers can perform "spatial screening" to identify the optimal positions for N-methylation that lead to the desired biological activity. researchgate.net This approach allows for the fine-tuning of a peptide's properties, including receptor subtype selectivity and membrane permeability. researchgate.netresearchgate.net For instance, NMR-guided strategies that measure amide temperature coefficients can identify exposed amides suitable for N-methylation to improve cell permeability. researchgate.net

While standard solid-phase peptide synthesis (SPPS) using Fmoc-protected N-methylated amino acids like this compound is a common method, alternative synthesis strategies are expanding the possibilities for creating N-methylated peptide libraries. nih.govrsc.org

Ribosomal Synthesis: Recent advancements have enabled the ribosomal synthesis of peptides containing multiple N-methylated amino acids. acs.orgnih.gov This is often achieved using reconstituted in vitro translation systems, such as the PURE system, supplemented with chemically N-methylated aminoacyl-tRNAs. acs.orgnih.gov This method allows for the reassignment of sense codons to N-methylated amino acids, facilitating their incorporation into a growing peptide chain. nih.gov While challenges remain, N-Me-Leu, N-Me-Val, and N-Me-Thr have been shown to be efficiently incorporated using this approach. acs.orgnih.gov

Chemo-Enzymatic Synthesis: Chemo-enzymatic methods offer another powerful route to N-methylated peptides. These strategies combine the flexibility of chemical synthesis with the specificity of enzymatic reactions. nih.gov For example, a bioconjugation approach can link a peptide of interest to a methyltransferase enzyme, enabling targeted N-methylation of the peptide backbone. nih.gov Non-ribosomal peptide synthetase (NRPS) systems, which naturally produce N-methylated peptides like cyclosporine, also inspire chemo-enzymatic strategies. ru.nlmdpi.com These methods can provide access to large libraries of N-methylated peptides for screening purposes. nih.gov

High-throughput screening (HTS) is crucial for identifying lead compounds from large and diverse peptide libraries. creative-peptides.com HTS platforms utilize automated systems to rapidly test tens of millions of compounds in microplate formats. creative-peptides.com

For N-methylated peptide libraries, several screening technologies are particularly relevant:

Phage and mRNA Display: These in vitro selection techniques can screen vast libraries (10¹⁰–10¹⁵ members) of peptides. mdpi.comacs.org The Random Nonstandard Peptide Integrated Discovery (RaPID) system, a type of mRNA display, is particularly noteworthy as it allows for the incorporation of non-natural amino acids, including N-methylated residues, significantly expanding the chemical space of the library. acs.org

Cell-Based Assays: These assays, often using reporter genes, provide a more biologically relevant context for screening. mdpi.com They are essential for evaluating the functional activity of peptides and can be adapted for high-throughput formats. mdpi.com

In Silico Screening: Computational methods like molecular docking are increasingly used to pre-screen large virtual libraries of peptides. mdpi.com This allows for the efficient identification of candidates with a high predicted binding affinity for a target, which can then be synthesized and validated experimentally. mdpi.com

Screening MethodKey FeaturesLibrary SizeRelevance for N-Methylated Peptides
Phage Display Peptides displayed on bacteriophage surface; iterative selection cycles.>10¹⁰Enables screening of large combinatorial libraries. mdpi.com
mRNA Display (RaPID) Covalent linkage of peptide to its mRNA; allows for non-natural amino acids.10¹²–10¹⁵Directly incorporates N-methylated amino acids into libraries. acs.org
Cell-Based Assays Functional screening in a cellular context using reporter genes.VariesAssesses the biological activity and permeability of N-methylated peptides. mdpi.com
In Silico Screening Computational prediction of peptide-target interactions.VirtualNarrows down candidates for synthesis and experimental testing. mdpi.com

Case Studies of N-Methylated Peptides in Therapeutics

The application of N-methylation has led to the development of several successful therapeutic peptides. The quintessential example is Cyclosporine , a cyclic peptide with seven N-methylated residues. researchgate.netmdpi.com This extensive N-methylation contributes to its excellent resistance to enzymatic degradation and allows for oral administration, a rare characteristic for a peptide drug. mdpi.com

Other notable examples where N-methylation has been successfully applied to enhance proteolytic stability include analogues of:

Substance P tandfonline.com

Endothelin tandfonline.com

Neurotensin tandfonline.com

Somatostatin, where three N-methylations resulted in an oral bioavailability of 9.9%. tandfonline.com

In a study aimed at developing an anti-malarial peptide, a comprehensive N-methyl scan of a peptide inhibitor of the AMA1 protein was conducted. The systematic replacement of residues with their N-methylated counterparts, including N-Me-Ile, revealed that single N-methylations could dramatically improve binding affinity, bioactivity, and peptide stability. nih.gov

Therapeutic Peptide/AnalogueN-Methylation Impact
Cyclosporine Enhanced proteolytic stability, enabling oral bioavailability. researchgate.netmdpi.com
Somatostatin Analogue Achieved 9.9% oral bioavailability with three N-methylations. tandfonline.com
Substance P, Endothelin, Neurotensin Analogues Increased proteolytic stability. tandfonline.com
AMA1-binding Anti-malarial Peptide Improved binding affinity, bioactivity, and stability. nih.gov

Impact on Protein-Protein Interactions

N-methylation of peptides can significantly influence their ability to modulate protein-protein interactions (PPIs), which are often challenging therapeutic targets. chemrxiv.orgresearchgate.net Many PPIs involve an intrinsically disordered peptide binding to a folded protein domain. chemrxiv.org

The introduction of an N-methyl group, as provided by this compound, has several key effects:

Conformational Restriction: N-methylation restricts the available conformations of the peptide backbone, which can pre-organize the peptide into a binding-competent state. nih.govchemrxiv.org This reduction in the entropic penalty of binding can lead to faster association rates (k_on) and higher affinity. nih.govchemrxiv.org

Disruption of Hydrogen Bonds: The replacement of an amide proton with a methyl group eliminates a hydrogen bond donor. nih.gov This can prevent the formation of non-productive secondary structures like amyloid-like aggregates and can also be used to fine-tune the binding interface with a target protein. nih.gov

Modulation of Binding Affinity: The effect of N-methylation on binding affinity is highly position-dependent. nih.govchemrxiv.org In a study of the interaction between SUMO (Small Ubiquitin-like Modifier) and a SUMO-interacting motif (SIM) peptide, N-methylation at certain positions abrogated binding, while at others it led to an increase in affinity. nih.gov This underscores the importance of systematic N-methyl scanning in optimizing peptide inhibitors of PPIs. nih.govchemrxiv.org

Allosteric Control: In the context of macrocyclic peptides targeting the heat-shock protein 90 (Hsp90), moving an N-methyl group around the peptide backbone was shown to have an unpredictable but dramatic impact on the conformation and, consequently, the biological activity and binding affinity. researchgate.net This highlights the potential of N-methylation to act as a tool for allosteric control. researchgate.net

The ability to rationally design and synthesize N-methylated peptides using building blocks like this compound provides a powerful strategy for developing potent and specific modulators of protein-protein interactions.

Future Directions and Research Perspectives

Overcoming Synthetic Hurdles for Complex N-Methylated Peptides

Advanced coupling reagents such as HATU, PyBOP, and PyAOP have shown efficacy, particularly in coupling N-methylated amino acids to other N-methylated residues peptide.combachem.com. Techniques like multiple couplings or the use of specific additives can further mitigate these challenges researchgate.netnih.gov. Furthermore, the development of novel synthetic methodologies, including on-resin methylation or the use of specialized protecting groups, is crucial for streamlining the production of complex N-methylated peptide libraries researchgate.netmdpi.com. The efficiency of these methods is often evaluated by comparing coupling yields and reaction times, with advanced reagents generally outperforming traditional ones for sterically hindered couplings scielo.org.mxpeptide.combachem.com.

Elucidating Structure-Activity Relationships of N-Methylated Peptides

Understanding how N-methylation influences peptide conformation and, consequently, biological activity is a key area of research nih.govresearchgate.netmdpi.comresearchgate.net. N-methylation can induce conformational rigidity, alter hydrogen bonding patterns, and increase lipophilicity, all of which can profoundly impact a peptide's interaction with its target nih.govresearchgate.netpnas.org. Structure-activity relationship (SAR) studies are vital for identifying specific N-methylation sites that optimize desired properties, such as enhanced potency, selectivity, or stability nih.govmdpi.comnih.govjst.go.jp.

For instance, studies on melanocortin peptides have indicated that while N-methylation can maintain stability against enzymatic degradation, it may also decrease biological activity by destabilizing the active conformation nih.gov. Conversely, other research has shown that mono-N-methylation can enhance potency and selectivity in certain peptide analogs nih.govmdpi.com. Systematic N-methyl scanning mutagenesis, where each residue is individually N-methylated, is a powerful approach to map these effects and identify optimal modifications for therapeutic development nih.govnih.gov.

Expanding the Scope of N-Methylated Amino Acids in Bioconjugation and Biomaterials

N-methylated amino acids are increasingly being explored for their utility in bioconjugation and the design of advanced biomaterials rsc.orgresearchgate.netnih.gov. The modified properties conferred by N-methylation, such as increased proteolytic resistance and altered solubility, make these peptides attractive for applications like drug delivery systems, tissue engineering scaffolds, and functionalized biomaterials researchgate.netrsc.orgnih.govresearchgate.net.

In bioconjugation, N-methylation can be used to modify peptide termini, potentially influencing their stability or interaction with other molecules papyrusbio.com. For biomaterials, the incorporation of N-methylated amino acids can influence self-assembly behavior, leading to novel hydrogels or nanostructures with tailored mechanical and biological properties rsc.orgnih.gov. Research is ongoing to integrate N-methylated amino acids into peptide-based biomaterials to enhance their biocompatibility, stability, and functionality for regenerative medicine and therapeutic delivery rsc.orgnih.gov.

Advanced Computational Design of N-Methylated Peptides with Tuned Properties

Computational approaches are becoming indispensable for the rational design and optimization of N-methylated peptides tandfonline.comrsc.orgnih.govfrontiersin.orgacs.org. Molecular modeling and simulation techniques, such as molecular dynamics (MD) and quantitative structure-activity relationship (QSAR) modeling, can predict conformational preferences, binding affinities, and stability of N-methylated peptides tandfonline.comrsc.orgfrontiersin.org. These in silico tools enable researchers to explore the vast chemical space of N-methylated peptide sequences and identify promising candidates for experimental validation.

The integration of N-methylated amino acid potentials into computational suites like Rosetta has opened new possibilities for designing complex cyclic peptides with specific properties tandfonline.com. Furthermore, computational methods can help elucidate the complex interplay between N-methylation, peptide conformation, and biological activity, guiding the selection of optimal sequences for therapeutic development rsc.orgnih.gov. The ability to accurately model N-methylated peptide structures, including the cis/trans configuration of amide bonds, is crucial for de novo design rsc.org.

Clinical Translation of Fmoc-N-Me-Ile-OH Derived Therapeutics

The translation of N-methylated peptides into clinical applications is a significant goal, driven by their improved pharmacokinetic profiles and therapeutic potential researchgate.netpnas.orgresearchgate.net. Peptides incorporating N-methylated amino acids have demonstrated promise in various therapeutic areas, including as enzyme inhibitors, receptor modulators, and antimicrobial agents researchgate.netmdpi.com. The enhanced stability against enzymatic degradation and improved oral bioavailability conferred by N-methylation are particularly attractive for developing orally administered peptide drugs pnas.orgresearchgate.net.

While specific clinical trials directly involving this compound are not detailed in the provided search results, the broader class of N-methylated peptides is actively being investigated. For example, N-methylated cyclic peptides are being developed for targeting protein-protein interactions, and some have entered early-stage clinical trials rsc.org. The successful development of orally bioavailable peptides through selective N-methylation highlights the translational potential of this modification strategy pnas.org. Continued research into optimizing the synthesis, formulation, and biological evaluation of N-methylated peptides will be critical for their successful clinical translation.

Q & A

Q. What methodologies validate the enantiomeric purity of this compound in asymmetric synthesis applications?

  • Methodological Answer :
  • Chiral Chromatography : Use CHIRALPAK® columns with hexane/ethanol gradients.
  • Circular Dichroism (CD) : Compare optical rotation profiles against enantiomerically pure standards .

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Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Ile-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Ile-OH

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